molecular formula C11H12N4O2 B1488960 4-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)benzoic acid CAS No. 2098063-95-5

4-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)benzoic acid

Cat. No. B1488960
CAS RN: 2098063-95-5
M. Wt: 232.24 g/mol
InChI Key: JXZCKQMGUUBSHU-UHFFFAOYSA-N
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Description

4-(Aminomethyl)benzoic acid is an organic compound that can serve as a type 2 antifibrinolytic agent used in the treatment of fibrotic skin disorders . It is also an antihemorrhagic agent, which is used for the treatment of internal haemorrhage .


Synthesis Analysis

While specific synthesis methods for “4-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)benzoic acid” are not available, 4-(Aminomethyl)benzoic acid can be used in the synthesis of various compounds. For instance, it can react with 2-methyl-isothiourea sulfate to prepare 4-guanidinomethylbenzoic acid .


Molecular Structure Analysis

The molecular formula of 4-(Aminomethyl)benzoic acid is C8H9NO2, and its molecular weight is 151.16 . The SMILES string is NCc1ccc (cc1)C (O)=O .


Chemical Reactions Analysis

4-(Aminomethyl)benzoic acid can react with 2-methyl-isothiourea sulfate to prepare 4-guanidinomethylbenzoic acid .


Physical And Chemical Properties Analysis

4-(Aminomethyl)benzoic acid is a solid at room temperature. It has a melting point of ≥300 °C . Its density is 1.239 g/cm^3 .

Scientific Research Applications

Structural Analysis and Synthesis

  • The study by Dinesh (2013) analyzed the crystal structures of two benzoic acids related to the query compound, demonstrating how different structural motifs bonded through various interactions can influence bioactivity predictions, particularly as Endothelin B receptor antagonists (Dinesh, 2013).
  • Albert (1973) described the synthesis and properties of 4-Amino-5-aminomethyl-1,2,3-triazoles, offering insights into the chemical versatility of triazole compounds for further pharmacological exploration (Albert, 1973).

Antimicrobial Activities

  • The synthesis and evaluation of triazolylindole derivatives for antifungal activity by Singh and Vedi (2014) highlight the potential of structurally similar compounds to 4-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)benzoic acid in antimicrobial applications (Singh & Vedi, 2014).

Pharmaceutical Applications

  • Pascal et al. (2000) synthesized a novel unnatural amino acid, 4-Amino-3-(aminomethyl)benzoic acid (AmAbz), demonstrating its utility as a building block for the synthesis of peptidomimetics and as a scaffold for combinatorial chemistry. This study illustrates the potential pharmaceutical applications of compounds structurally related to the query compound (Pascal et al., 2000).

Antioxidant and Antifungal Activities

  • Research by Hussain (2016) on the synthesis and antioxidant ability of new 5-amino-1,2,4-Triazole derivatives containing 2,6-dimethoxyphenol further supports the utility of triazole derivatives in developing compounds with significant biological activities (Hussain, 2016).

Safety And Hazards

4-(Aminomethyl)benzoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place and kept tightly closed .

Future Directions

While specific future directions for “4-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)benzoic acid” are not available, 4-(Aminomethyl)benzoic acid has potential applications in the synthesis of various compounds .

properties

IUPAC Name

4-[[4-(aminomethyl)triazol-1-yl]methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2/c12-5-10-7-15(14-13-10)6-8-1-3-9(4-2-8)11(16)17/h1-4,7H,5-6,12H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXZCKQMGUUBSHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(N=N2)CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)benzoic acid

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